Cas no 71289-85-5 (1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL)

1-(2-(Benzyloxy)phenyl)-1-butanol is a synthetic organic compound featuring a phenyl ring substituted with a benzyloxy group at the ortho position and a butanol side chain. This structure imparts versatility in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, fragrances, and specialty chemicals. The benzyloxy group enhances reactivity in substitution and coupling reactions, while the hydroxyl functionality allows for further derivatization. Its well-defined molecular architecture ensures consistent performance in multi-step syntheses. The compound is typically handled under controlled conditions due to its sensitivity to oxidation. Suitable for research and industrial applications, it offers a balance of stability and reactivity for targeted chemical transformations.
1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL structure
71289-85-5 structure
Product name:1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL
CAS No:71289-85-5
MF:C17H20O2
Molecular Weight:256.339505195618
CID:6783987

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 化学的及び物理的性質

名前と識別子

    • 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL
    • Benzenemethanol, 2-(phenylmethoxy)-α-propyl-
    • インチ: 1S/C17H20O2/c1-2-8-16(18)15-11-6-7-12-17(15)19-13-14-9-4-3-5-10-14/h3-7,9-12,16,18H,2,8,13H2,1H3
    • InChIKey: YIKBWUJJIALZCM-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CC=C1OCC1=CC=CC=C1)(O)CCC

じっけんとくせい

  • 密度みつど: 1.076±0.06 g/cm3(Predicted)
  • Boiling Point: 405.2±33.0 °C(Predicted)
  • 酸度系数(pKa): 14.47±0.20(Predicted)

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660426-5g
1-(2-(Benzyloxy)phenyl)butan-1-ol
71289-85-5 98%
5g
¥18639.00 2024-05-02
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1660426-1g
1-(2-(Benzyloxy)phenyl)butan-1-ol
71289-85-5 98%
1g
¥10258.00 2024-05-02

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL 関連文献

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOLに関する追加情報

Professional Introduction to 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL (CAS No. 71289-85-5)

1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL, identified by its Chemical Abstracts Service (CAS) number 71289-85-5, is a compound of significant interest in the field of pharmaceutical chemistry and chemical biology. This molecule, featuring a butanol backbone substituted with a BENZYLOXY group at the second carbon of a phenyl ring, exhibits a unique structural framework that has garnered attention for its potential applications in drug discovery and synthetic chemistry.

The structural composition of 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL makes it a versatile intermediate in the synthesis of more complex molecules. The presence of both aromatic and aliphatic moieties allows for diverse chemical modifications, making it a valuable building block in the development of novel therapeutic agents. Recent advancements in medicinal chemistry have highlighted the importance of such intermediates in designing molecules with improved pharmacokinetic properties and enhanced target specificity.

In the realm of drug development, the BENZYLOXY group is particularly noteworthy due to its ability to modulate molecular interactions. This moiety can serve as a pharmacophore, contributing to the binding affinity and selectivity of drug candidates. For instance, studies have demonstrated that BENZYLOXY-containing compounds can interact with biological targets in ways that enhance their therapeutic efficacy. The phenyl ring further contributes to the compound's interactability with biological systems, offering multiple sites for functionalization and optimization.

Recent research has explored the synthetic pathways leading to 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL, focusing on efficient and scalable methodologies. One such approach involves the palladium-catalyzed coupling of benzyl alcohol derivatives with appropriate phenyl-containing precursors, followed by reduction and functional group manipulation. These methods align with the growing emphasis on green chemistry principles, aiming to minimize waste and maximize yield in synthetic processes.

The butanol moiety in 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL also plays a crucial role in determining the compound's physicochemical properties. Butanol derivatives are known for their solubility advantages, which can be pivotal in formulating drugs for oral or parenteral administration. This solubility profile enhances bioavailability, a critical factor in drug development. Furthermore, the butanol group can influence metabolic stability, affecting how quickly a drug is metabolized and eliminated from the body.

In vitro studies have begun to unravel the potential biological activities of 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL. Initial investigations suggest that this compound may exhibit properties relevant to neurological disorders, cardiovascular diseases, and inflammatory conditions. The ability of the BENZYLOXY group to interact with enzymes and receptors has opened new avenues for exploring its therapeutic potential. Additionally, computational modeling has been employed to predict how this molecule might behave within biological systems, providing insights into its mechanism of action.

The synthesis and characterization of 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL have been supported by advancements in analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography. These tools have enabled researchers to confirm the structure of the compound with high precision and to study its interactions with other molecules at an atomic level. Such detailed structural information is essential for optimizing drug candidates and understanding their mode of action.

The future directions for research on 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL include exploring its role in combinatorial chemistry libraries and high-throughput screening (HTS) campaigns. By integrating this compound into diverse chemical scaffolds, researchers aim to discover novel derivatives with enhanced pharmacological properties. Moreover, investigating its interactions with protein targets using techniques like surface plasmon resonance (SPR) could provide further insights into its potential as a lead compound for drug development.

In conclusion, 1-(2-(BENZYLOXY)PHENYL)-1-BUTANOL, CAS No. 71289-85-5, represents an exciting opportunity for innovation in pharmaceutical chemistry. Its unique structural features offer multiple avenues for synthetic modification and biological exploration. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in the development of next-generation therapeutics.

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